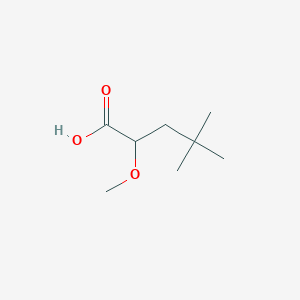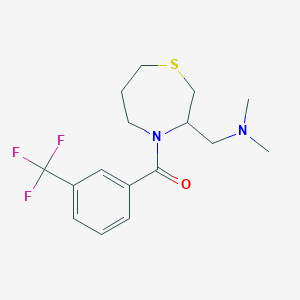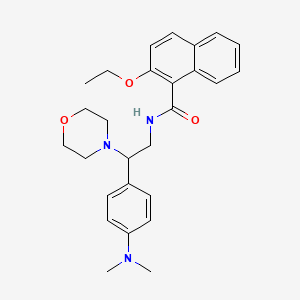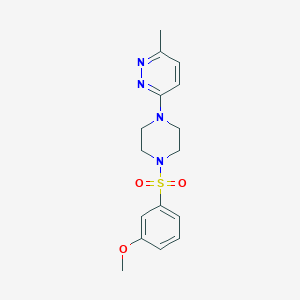
2-Methoxy-4,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,4-dimethylpentanoic acid is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4,4-dimethylpentanoic acid is1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms. Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-4,4-dimethylpentanoic acid are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes .Physical And Chemical Properties Analysis
2-Methoxy-4,4-dimethylpentanoic acid is a powder at room temperature . It has a molecular weight of 160.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Facile Synthesis of Furanones : Research by Beltaïef et al. (1997) on the synthesis of 4-methoxycarbonyl-2(5H)-furanone, involving formylation followed by acid-catalyzed transesterification, demonstrates the type of synthetic applications in which similar compounds like 2-Methoxy-4,4-dimethylpentanoic acid might be involved (Beltaïef, Besbes, Amri, & Villieras, 1997).
- Photoremovable Protecting Groups : A study on 2,5-Dimethylphenacyl Esters by Zabadal et al. (2001) illustrates the potential of methoxy-containing compounds to act as photoremovable protecting groups for carboxylic acids, which could be an area where 2-Methoxy-4,4-dimethylpentanoic acid finds application (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Catalysis and Material Science
- Hydrogenation of Dimethyl Oxalate : The work by Cui et al. (2014) on the selective hydrogenation of dimethyl oxalate to 2-methoxyethanol using Cu/ZrO2 catalysts underscores the importance of catalyst design in achieving high selectivity and yield in reactions involving methoxy groups, which could relate to processes involving 2-Methoxy-4,4-dimethylpentanoic acid (Cui, Wen, Chen, & Dai, 2014).
Flavor and Fragrance Chemistry
- Key Flavor Compounds : Research on natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) by Schwab (2013) highlights the significance of methoxy and dimethyl groups in key flavor compounds in fruits, suggesting potential applications of 2-Methoxy-4,4-dimethylpentanoic acid in the development of flavor and fragrance compounds (Schwab, 2013).
Pharmaceutical Applications
- Synthetic Estrogens : An assay on a synthetic estrogen by Sturnick and Gargill (1952) demonstrates the pharmaceutical applications of compounds with methoxy and dimethylpentanoic acid structures, providing insights into how 2-Methoxy-4,4-dimethylpentanoic acid might be relevant in the synthesis of novel pharmaceutical compounds (Sturnick & Gargill, 1952).
Safety and Hazards
The safety information for 2-Methoxy-4,4-dimethylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 2-Methoxy-4,4-dimethylpentanoic acid are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes . These compounds have wide applications in fields like pharmaceuticals and agrochemicals , suggesting potential future directions for 2-Methoxy-4,4-dimethylpentanoic acid in these areas.
Eigenschaften
IUPAC Name |
2-methoxy-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOQFVPHJVRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,4-dimethylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)





![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2941966.png)


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2941971.png)